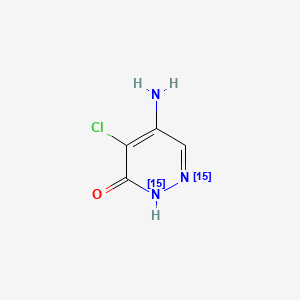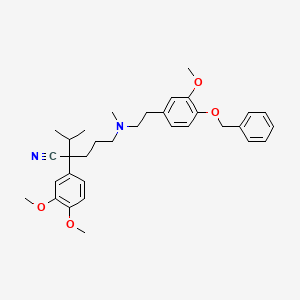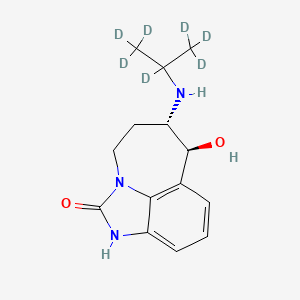
Desphenyl Chloridazon-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Remediation of Chloridazon and Its Metabolites
Desphenyl Chloridazon-15N2 is a metabolite of Chloridazon, a herbicide. Research has shown that Graphene Oxide Nanoplatelets can be used for the highly efficient remediation of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . This application is particularly important in addressing the contamination of aqueous environments by aromatic pollutants .
Investigation of Environmental Dispersion
Long-term lysimeter experiments have been conducted to investigate the environmental dispersion of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . These studies provide valuable insights into the long-term fate of these compounds in the environment .
Study of Herbicide Degradation
Desphenyl Chloridazon-15N2, as a metabolite of Chloridazon, plays a crucial role in studies investigating the degradation of this herbicide . Chloridazon rapidly degrades to Desphenyl Chloridazon and Methyl-Desphenyl Chloridazon .
Analysis of Leachate Composition
The presence of Desphenyl Chloridazon-15N2 in leachate provides important information about the dispersion and persistence of Chloridazon and its metabolites in the environment . It has been detected in leachate for more than 2 years at concentrations up to 24 μg L−1 .
Soil Retention Time and Accumulation Studies
The concentrations of Desphenyl Chloridazon-15N2 in soil can be used to study the soil retention time and accumulation of Chloridazon and its metabolites . High concentrations of Desphenyl Chloridazon-15N2 in soil, even 916 days after the application of Chloridazon, indicate a continuous downward migration and degradation in soil .
Food Security and Plant Accumulation Studies
Desphenyl Chloridazon-15N2 has been detected in maize leaves, stems, and grains . This finding is relevant in terms of food security, as it indicates the potential for bioaccumulation of Chloridazon and its metabolites in crops .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .
Mode of Action
It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.
Biochemical Pathways
The metabolism of chloridazon, the parent compound of Desphenyl Chloridazon-15N2, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is Desphenyl Chloridazon-15N2 .
Pharmacokinetics
Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .
Result of Action
The primary result of the action of Desphenyl Chloridazon-15N2 is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.
Action Environment
Desphenyl Chloridazon-15N2 is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)